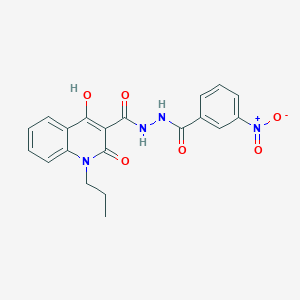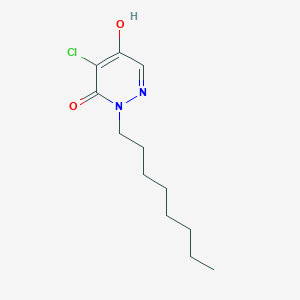
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone, also known as CHOP, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications.
Mechanism of Action
The exact mechanism of action of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone in lab experiments is its potential as an anti-cancer agent. However, there are also some limitations to its use. For example, it is not yet fully understood how 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone interacts with other drugs or compounds that are commonly used in cancer treatments. Additionally, more research is needed to determine the optimal dosage and administration method for 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone.
Future Directions
There are several future directions for research on 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone. One area of interest is the development of new cancer treatments that incorporate 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone. Additionally, more research is needed to determine the optimal dosage and administration method for 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone. Finally, there is a need for further studies to determine the potential side effects of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone and its interactions with other drugs or compounds.
Synthesis Methods
The synthesis of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-octyl-2,3-dihydro-1H-pyridazin-3-one in the presence of a base. The resulting product is then subjected to a hydrolysis reaction to obtain 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone.
Scientific Research Applications
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone has been found to have potential uses in various research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
4-chloro-5-hydroxy-2-octylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-2-3-4-5-6-7-8-15-12(17)11(13)10(16)9-14-15/h9,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCJJGPGDNUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(C=N1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)
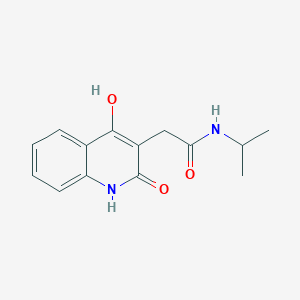
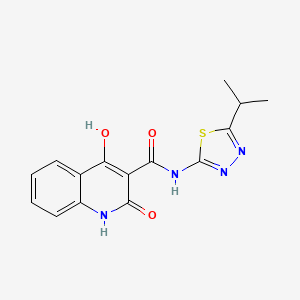
![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)

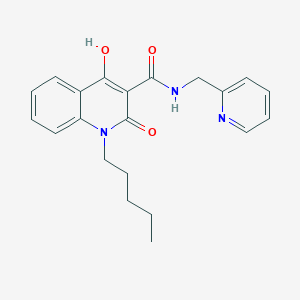
![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)


